molecular formula C20H13ClFN3O2 B7684039 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B7684039
M. Wt: 381.8 g/mol
InChI Key: HDXHJUUVPFSIHE-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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I hope this general information is helpful. For specific information on “3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole”, I would recommend consulting scientific literature or databases, or contacting a chemist or chemical engineer.


properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c1-26-20-16(10-11-17(23-20)12-2-6-14(21)7-3-12)18-24-19(27-25-18)13-4-8-15(22)9-5-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXHJUUVPFSIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxypyridine

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